molecular formula C8H9BrClN B13266694 5-bromo-2-chloro-N-ethylaniline

5-bromo-2-chloro-N-ethylaniline

Cat. No.: B13266694
M. Wt: 234.52 g/mol
InChI Key: AITCPXNEPIPDSD-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Aniline (B41778) Derivatives in Organic Chemistry

Halogenated aromatic amines, particularly aniline derivatives, are fundamental building blocks in organic synthesis. nih.gov Their molecular framework, featuring an amine group attached to a halogen-substituted benzene (B151609) ring, provides a versatile platform for constructing complex organic molecules. The presence of halogen atoms (such as bromine and chlorine) and the amino group on the aromatic ring imparts unique reactivity to these compounds.

The amino group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions relative to it. chemistrysteps.com However, this high reactivity can sometimes lead to multiple substitutions or unwanted side reactions. nih.gov To achieve regioselectivity and control the reaction's outcome, the amino group's reactivity is often moderated through techniques like acetylation. allen.in

Aryl halides, including halogenated anilines, are critically important as substrates in a wide array of synthetic transformations. They are extensively used in cross-coupling reactions (such as Suzuki and Heck couplings), lithium-halogen exchange, and Grignard reactions, which are powerful methods for forming new carbon-carbon bonds. nih.gov This versatility makes halogenated anilines indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, polymers, and other industrial materials. nih.govncert.nic.in For instance, substituted anilines are precursors for creating compounds with potential antitumor activity and for synthesizing unsymmetrical ureas and 3-phosphonoalkyl indolines. chemicalbook.com

Importance of 5-bromo-2-chloro-N-ethylaniline in Advanced Synthetic Applications

This compound is a specific halogenated aniline derivative that serves as a valuable intermediate in advanced organic synthesis. Its structure, featuring a bromine atom, a chlorine atom, and an N-ethylamino group on the benzene ring, offers multiple reactive sites for chemical modification. This trisubstituted pattern is crucial for building more complex and highly functionalized molecules.

While detailed research findings exclusively on this compound are specific, its importance can be understood from the applications of structurally related compounds. Halogenated anilines are common starting materials or intermediates in the production of biologically active molecules. chemicalbook.com For example, the related compound 2-bromo-5-chloroaniline (B1280272) is utilized in the synthesis of chiral 3-aryl-3-benzyloxindoles which exhibit antitumor properties. chemicalbook.com Similarly, bromo-chloro substituted pyrimidines are key intermediates in the synthesis of macitentan, an endothelin receptor antagonist used for treating pulmonary arterial hypertension. acs.orgpharmaffiliates.com

Given this context, this compound is primarily valued as a building block. Its distinct substitution pattern allows chemists to introduce specific functionalities in a controlled manner, making it a key component in multi-step synthetic pathways aimed at producing high-value specialty chemicals, including active pharmaceutical ingredients (APIs) and materials for scientific research. cymitquimica.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉BrClN
Molecular Weight 234.52 g/mol cymitquimica.com
IUPAC Name This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

5-bromo-2-chloro-N-ethylaniline

InChI

InChI=1S/C8H9BrClN/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3

InChI Key

AITCPXNEPIPDSD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

Chemical Transformations and Reaction Mechanisms of 5 Bromo 2 Chloro N Ethylaniline

Electrophilic Aromatic Substitution Reactions on the Halogenated Aniline (B41778) Core

The N-ethylamino group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution (EAS) reactions. Conversely, the halogen substituents (bromine and chlorine) are deactivating yet also ortho, para-directing. libretexts.org The interplay of these directing effects, along with steric hindrance, determines the position of incoming electrophiles.

Further Halogenation Reactions

Further halogenation of 5-bromo-2-chloro-N-ethylaniline is anticipated to occur at the positions activated by the N-ethylamino group and not sterically hindered. The N-ethylamino group strongly directs incoming electrophiles to the ortho (C6) and para (C4) positions. The existing chlorine at C2 and bromine at C5 also exert their own ortho, para-directing effects.

Considering the combined directing effects:

The C4 position is para to the strongly activating N-ethylamino group and ortho to the bromine at C5.

The C6 position is ortho to the N-ethylamino group and meta to the bromine at C5.

The C3 position is meta to the N-ethylamino group and ortho to both the chlorine at C2 and the bromine at C5.

Given the potent activating and directing influence of the amino group, substitution is most likely to occur at the positions that it activates, primarily the C4 and C6 positions. Steric hindrance from the adjacent N-ethyl group might slightly disfavor the C6 position. Therefore, the major product of further halogenation is predicted to be at the C4 position.

Table 1: Predicted Regioselectivity of Further Halogenation

ReagentPredicted Major Product
Br₂/FeBr₃4,5-Dibromo-2-chloro-N-ethylaniline
Cl₂/FeCl₃5-Bromo-2,4-dichloro-N-ethylaniline

Nitration and Sulfonation Pathways

Nitration and sulfonation of anilines are typically carried out in strong acidic conditions. Under these conditions, the basic N-ethylamino group is protonated to form the N-ethylanilinium ion (-NH₂⁺Et). This protonated group is strongly deactivating and a meta-director. learncbse.in

The directing effects in the protonated form would be:

The anilinium group directs incoming electrophiles to the meta positions (C3 and C5).

The chlorine at C2 directs to its ortho (C3) and para (C6, which is ortho to the anilinium) positions.

The bromine at C5 directs to its ortho (C4 and C6) and para (C2, already substituted) positions.

The C3 position is meta to the deactivating anilinium group and ortho to the deactivating chloro group. The C4 position is ortho to the deactivating bromo group and para to the deactivating anilinium group. The C6 position is ortho to the deactivating anilinium group and the deactivating bromo group. Due to the strong deactivating nature of all substituents under these conditions, forcing conditions would be required for these reactions to proceed. The precise product distribution would be influenced by a complex interplay of electronic and steric factors. However, nitration of aniline itself under acidic conditions is known to yield a significant amount of the meta-nitro product due to the formation of the anilinium ion. learncbse.in

Table 2: Predicted Products of Nitration and Sulfonation under Acidic Conditions

ReactionReagentPredicted Major Product(s)
NitrationHNO₃/H₂SO₄5-Bromo-2-chloro-N-ethyl-3-nitroaniline and/or 5-Bromo-2-chloro-N-ethyl-4-nitroaniline
Sulfonationconc. H₂SO₄This compound-3-sulfonic acid and/or this compound-4-sulfonic acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the this compound ring involves the replacement of one of the halogen atoms by a nucleophile. Such reactions are generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. libretexts.org In this molecule, the amino group is electron-donating, which would generally disfavor SNAr. However, the halogen atoms themselves are electron-withdrawing and can facilitate the reaction under appropriate conditions.

Substitution of the Bromine Atom

The bromine atom at the C5 position can be a target for nucleophilic substitution. For the related compound, 2-bromo-5-chloroaniline (B1280272), it has been shown that the bromo group can undergo substitution. chemicalbook.com This suggests that the bromine in this compound could also be displaced by strong nucleophiles.

Substitution of the Chlorine Atom

The chlorine atom at the C2 position is also a potential site for nucleophilic attack. The reactivity of halogens as leaving groups in SNAr reactions generally follows the trend F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile, which is influenced by the electronegativity of the halogen, rather than the breaking of the carbon-halogen bond.

Comparative Reactivity and Selectivity of Halogen Displacements

The relative reactivity of the bromine and chlorine atoms in this compound in SNAr reactions is not straightforward to predict without experimental data. While the general trend in leaving group ability for SNAr is F > Cl > Br > I, this can be influenced by the specific reaction conditions and the nature of the nucleophile.

Computational studies and experimental evidence on related dihaloaromatic compounds are necessary to definitively determine which halogen would be preferentially substituted. The position of the halogen relative to the other substituents also plays a crucial role in the stability of the Meisenheimer complex intermediate. Attack at C5 (displacing bromine) would place the negative charge in the intermediate ortho to the chloro group and meta to the N-ethylamino group. Attack at C2 (displacing chlorine) would place the negative charge ortho to the N-ethylamino group and meta to the bromo group. The relative stability of these intermediates would dictate the selectivity of the substitution.

Table 3: Potential Nucleophilic Aromatic Substitution Products

Nucleophile (Nu⁻)Potential Product(s)
RO⁻ (alkoxide)5-Alkoxy-2-chloro-N-ethylaniline or 2-Alkoxy-5-bromo-N-ethylaniline
R₂NH (amine)5-(Dialkylamino)-2-chloro-N-ethylaniline or 2-(Dialkylamino)-5-bromo-N-ethylaniline
RS⁻ (thiolate)2-Chloro-N-ethyl-5-(alkylthio)aniline or 5-Bromo-N-ethyl-2-(alkylthio)aniline

Reactions Involving the Amine Functional Group

The secondary amine group in this compound is a key site for a variety of chemical transformations, including the addition of alkyl or acyl groups, conversion to a diazonium species (following de-ethylation), and various oxidation-reduction reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: This reaction involves the introduction of an additional alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. This is typically achieved by reacting the amine with an alkyl halide. ncert.nic.in The reaction proceeds via a nucleophilic substitution mechanism. For instance, further reaction with an alkyl halide like methyl iodide would yield the corresponding tertiary amine. The reactivity can be influenced by the choice of solvent, with ionic liquids showing potential for selective mono-alkylation of anilines. psu.edu A general procedure for the N-alkylation of anilines involves heating the aniline derivative with a diol derivative in the presence of a catalyst like pentafluorophenol (B44920) in a suitable solvent such as toluene. guidechem.com

N-Acylation: This process involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. ncert.nic.in This transformation is typically accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base such as pyridine. ncert.nic.in The base serves to neutralize the hydrogen chloride byproduct and drive the reaction to completion. ncert.nic.in For example, reacting this compound with acetyl chloride would yield N-(5-bromo-2-chlorophenyl)-N-ethylacetamide. This reaction is a common method for protecting the amine group or for synthesizing more complex amide structures.

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

Diazotization is a process that converts a primary aromatic amine into a diazonium salt. organic-chemistry.org While this compound is a secondary amine, its primary amine analog, 5-bromo-2-chloroaniline (B183919), is a crucial precursor. The diazotization of 5-bromo-2-chloroaniline involves treating it with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgnih.gov

The resulting diazonium salt, 5-bromo-2-chlorobenzenediazonium chloride, is a highly versatile intermediate that can undergo various subsequent transformations, most notably the Sandmeyer reactions. uomustansiriyah.edu.iqnih.gov These reactions utilize copper(I) salts to replace the diazonium group with a range of nucleophiles. uomustansiriyah.edu.iqrsc.org

Key Sandmeyer Reactions include:

Chlorination: Using copper(I) chloride (CuCl) to introduce a second chlorine atom.

Bromination: Using copper(I) bromide (CuBr) to introduce a second bromine atom.

Cyanation: Using copper(I) cyanide (CuCN) to install a nitrile group, which is a valuable precursor for carboxylic acids, amines, and amides. uomustansiriyah.edu.iq

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt. uomustansiriyah.edu.iq This process is essential for introducing substituents to an aromatic ring that are not easily accessible through direct electrophilic aromatic substitution. nih.gov

Oxidation and Reduction Pathways of the Amine Functionality

The amine group in N-alkylanilines can undergo both oxidation and reduction, leading to a variety of products depending on the reagents and conditions used.

Oxidation: Secondary aromatic amines like this compound can be oxidized through several pathways.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or peroxy acids can add an oxygen atom to the nitrogen, forming an N-oxide. nih.govbritannica.com For N-ethyl-N-methylaniline, metabolic N-oxidation has been shown to produce the corresponding N-oxide. nih.gov

Hydroxylamine and Nitroso Derivatives: Secondary aromatic amines may undergo N-hydroxylation to form N-hydroxylamines (R₂NOH), which can be further oxidized to nitroso products. uomustansiriyah.edu.iqbritannica.com

Dimerization and Polymerization: Anodic oxidation can lead to coupling reactions. Depending on the conditions, head-to-tail coupling can produce diphenylamine (B1679370) derivatives, while tail-to-tail coupling can form benzidines. acs.org Chemical oxidation with agents like dichromate can lead to polymerization, forming structures containing quinonimine units. researchgate.net

N-Dealkylation: Oxidative cleavage of the N-alkyl bond is another possible pathway, which would convert the secondary amine back to a primary amine or lead to other degradation products. uomustansiriyah.edu.iqresearchgate.net

Reduction: The concept of reduction for the amine group itself is less common than its oxidation. However, reduction is a key step in the synthesis of the parent aniline from a nitro precursor. The reduction of a nitro group on the aromatic ring to a primary amine is a fundamental transformation, typically achieved by catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) or with metals in an acidic medium (e.g., iron or tin in HCl). ncert.nic.inorganic-chemistry.org This method is crucial for preparing the primary amine precursors required for synthesis and diazotization reactions. Furthermore, amides, which can be formed from the N-acylation of the amine, can be reduced back to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through nickel-catalyzed processes. organic-chemistry.orgacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogen substituents on the aromatic ring of this compound serve as handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or ester. acs.org For this compound, the more reactive C-Br bond is the primary site for this coupling. The reaction tolerates a wide range of functional groups and is known for its mild conditions. ias.ac.in

A typical reaction involves the aryl bromide, a boronic acid, a palladium catalyst, a ligand (often a phosphine), and a base. Studies on unprotected ortho-bromoanilines have demonstrated successful coupling with various aryl, alkyl, and heteroaromatic boronic esters, highlighting the feasibility of this reaction even with a free amine group present. britannica.comias.ac.in

ComponentExample Reagent/ConditionPurpose
Aryl Halide This compoundSubstrate
Organoboron Phenylboronic acidSource of new carbon fragment
Catalyst Palladium(II) acetate (B1210297) or Pd(PPh₃)₄Catalyzes the C-C bond formation
Ligand SPhos, XPhos, or other phosphinesStabilizes and activates the Pd catalyst
Base K₂CO₃, K₃PO₄, or Cs₂CO₃Activates the organoboron species
Solvent Toluene, Dioxane, or Ethanol/WaterReaction medium

The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. acs.org This reaction would allow for the synthesis of a wide array of biphenyl (B1667301) derivatives from this compound.

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction, this time for the formation of carbon-nitrogen bonds. researchgate.net It allows for the reaction of an aryl halide with a primary or secondary amine. ncert.nic.innih.gov Similar to the Suzuki coupling, the C-Br bond of this compound would be the reactive site. This reaction would introduce a second amino group onto the aromatic ring.

The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and several "generations" of increasingly effective ligands (e.g., XPhos, tBuBrettPhos) have been developed to broaden the scope and improve the efficiency of the reaction under milder conditions. acs.orgresearchgate.net

ComponentExample Reagent/ConditionPurpose
Aryl Halide This compoundSubstrate
Amine Morpholine, Aniline, or other aminesSource of new nitrogen group
Catalyst Pd(dba)₂ or Pd(OAc)₂Palladium source for the catalyst
Ligand XPhos, BINAP, DPPFEssential for catalytic activity
Base NaOt-Bu, K₃PO₄, or LiHMDSDeprotonates the amine
Solvent Toluene, Dioxane, or THFReaction medium

The mechanism involves an oxidative addition of the aryl bromide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. researchgate.net This reaction provides a powerful tool for synthesizing complex di- and poly-amines from this compound.

Sonogashira and Heck Coupling Variants

A comprehensive search of scientific literature and chemical databases has been conducted to identify specific examples and detailed research findings regarding the Sonogashira and Heck coupling reactions of the compound this compound. Despite extensive investigation, no published studies detailing the application of Sonogashira or Heck coupling reactions directly on this specific substrate were found.

The Sonogashira and Heck reactions are powerful palladium-catalyzed cross-coupling methods widely used in organic synthesis to form carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, wikipedia.orglibretexts.org while the Heck reaction facilitates the reaction of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org

While general methodologies for these reactions are well-established for a wide range of aryl halides, including various substituted anilines, specific experimental data, such as reaction conditions, catalyst systems, yields, and detailed research findings for this compound, are not available in the reviewed literature. The reactivity of an aryl halide in these coupling reactions is influenced by the electronic and steric nature of the substituents on the aromatic ring. In the case of this compound, the presence of both a bromine and a chlorine atom, along with an N-ethylamino group, would present a unique combination of electronic and steric factors influencing its reactivity in both Sonogashira and Heck couplings.

Due to the absence of specific research data for this compound in the context of Sonogashira and Heck coupling reactions, the generation of detailed research findings and data tables as requested is not possible. The following sections on Sonogashira and Heck coupling variants, therefore, remain unwritten, as no specific information on these transformations for the title compound could be sourced.

Further experimental research would be required to determine the optimal conditions and outcomes for the Sonogashira and Heck coupling reactions of this compound. Such studies would need to investigate various parameters, including the choice of palladium catalyst, ligands, base, solvent, and reaction temperature, to achieve successful and efficient coupling.

Role of 5 Bromo 2 Chloro N Ethylaniline As a Key Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

The unique substitution pattern of 5-bromo-2-chloro-N-ethylaniline makes it a valuable starting material for constructing elaborate organic frameworks. The interplay between the electron-donating N-ethylamino group and the electron-withdrawing halogen atoms influences the reactivity of the aromatic ring, allowing for selective transformations.

Halogenated aromatic compounds are crucial intermediates in the synthesis of a wide range of bioactive substances, including antibacterial and antiviral agents. researchgate.netresearchgate.net While specific examples detailing the direct use of this compound are not extensively documented in public literature, its structural analogs are key components in the production of important pharmaceuticals. For instance, the related compound 5-bromo-2-chloro-benzoic acid is a vital starting material for synthesizing antidiabetic drugs like Dapagliflozin and Empagliflozin. google.com

The general class of bromo-chloro-anilines serves as a scaffold for building molecules that can interact with biological targets. The N-ethyl group can be a crucial part of the final pharmacophore or can be modified in subsequent synthetic steps. Another related intermediate, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, is used in the preparation of CDK4 inhibitors for treating cell proliferative diseases. custchemvip.com This highlights the importance of the bromo-chloro-amine framework in medicinal chemistry.

Table 1: Examples of Related Intermediates in Pharmaceutical Synthesis

Intermediate Therapeutic Area Final Product (Example)
5-bromo-2-chloro-benzoic acid google.com Antidiabetic Dapagliflozin, Empagliflozin
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine custchemvip.com Oncology CDK4 Inhibitors

Substituted anilines are foundational components in the agrochemical industry, particularly in the development of herbicides. The specific arrangement of halogens and alkyl groups on the aniline (B41778) ring is critical for biological activity. Although direct synthetic routes from this compound to commercial herbicides are not prominently published, its structure contains the necessary features for such applications.

Derivatization for Functional Materials

Beyond life sciences, the reactivity of this compound allows for its derivatization into a variety of functional materials. The distinct electronic properties conferred by its substituents can be harnessed to create specialized molecules for catalysis and pigmentation.

The bromine atom on the aromatic ring of this compound is a key feature for its use in synthesizing complex ligands for metal-catalyzed reactions. The carbon-bromine bond is susceptible to oxidative addition by transition metals like palladium, making it an ideal handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

This reactivity allows for the strategic connection of the aniline scaffold to other molecular fragments, such as phosphines, N-heterocyclic carbenes, or other aromatic systems, to create bidentate or polydentate ligands. The N-ethylamino group can also act as a coordinating site, potentially forming pincer-type ligands. The electronic nature of the ligand, and thus the catalytic activity of its metal complex, can be fine-tuned by the presence of the chloro and N-ethyl groups.

Aniline and its derivatives are historically significant as precursors to a vast array of synthetic dyes. The N-ethylaniline moiety can be part of a chromophore system. While the primary amino group is typically required for diazotization to form azo dyes, this compound could be incorporated into more complex dye structures where the tertiary amine acts as a powerful auxochrome, a group that intensifies color.

Alternatively, the N-ethyl group could be removed, or a related primary amine like 4-bromo-2-chloroaniline could be used, to undergo diazotization. The resulting diazonium salt is an electrophile that can react with electron-rich coupling partners (e.g., phenols, naphthols, or other anilines) to form brightly colored azo compounds. The specific halogens on the ring would modulate the final color, lightfastness, and other properties of the pigment.

Table 2: Potential Derivatizations of the Aniline Scaffold for Dyes

Reaction Reagent Resulting Functional Group Application
Diazotization Nitrous Acid (HNO₂) Diazonium Salt (-N₂⁺) Intermediate for Azo Dyes

Stereoselective and Regioselective Synthesis Applications

The arrangement of substituents on the this compound ring inherently directs the outcome of further chemical reactions. The N-ethylamino group is an activating ortho-, para-director, while the chlorine and bromine atoms are deactivating but also ortho-, para-directing. This competition and synergy of directing effects can be exploited to achieve high regioselectivity in electrophilic aromatic substitution reactions.

By carefully choosing reaction conditions (solvent, temperature, catalyst), chemists can favor substitution at a specific open position on the aromatic ring, leading to a single desired isomer. For example, studies on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia have demonstrated the regioselective displacement of one chlorine atom over another, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the primary product. researchgate.net This principle of controlling reactivity based on the electronic environment applies directly to reactions involving this compound. While specific studies on its stereoselective applications are limited, the chiral center that could be formed by derivatizing the N-ethyl group or the aniline ring could be influenced by chiral catalysts or reagents.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloro N Ethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding molecular behavior at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For a molecule like 5-bromo-2-chloro-N-ethylaniline, these calculations can predict its three-dimensional shape, the distribution of electrons, and its likely chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. longdom.org It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to perform the calculations. researchgate.net

The first step in most computational studies is geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms in a molecule—the conformation with the minimum energy. For this compound, this involves determining the bond lengths, bond angles, and dihedral (torsional) angles that define its shape.

The geometry of the aniline (B41778) ring will be largely planar, with the substituents (bromo, chloro, and N-ethylamino groups) causing minor distortions. The orientation of the N-ethylamino group relative to the aromatic ring is a key conformational feature. The bond lengths and angles are influenced by the electronic effects of the halogen substituents and the ethylamino group. For instance, the C-N bond length and the planarity of the nitrogen atom are indicative of the degree of conjugation between the nitrogen lone pair and the aromatic π-system.

Below is an illustrative data table of optimized geometrical parameters, based on typical values for similar halogenated aniline derivatives.

ParameterBond/AngleIllustrative Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C-Br1.905
C-Cl1.745
C-N1.402
N-C(ethyl)1.458
C-C (aromatic, avg.)1.395
**Bond Angles (°) **
C-C-Br119.8
C-C-Cl120.5
C-C-N121.0
C-N-C(ethyl)122.5
Dihedral Angles (°)
C-C-N-C(ethyl)25.0

Note: These values are representative and derived from computational studies on analogous molecules. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive, while a larger gap indicates greater stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the electron-donating nature of the amino group. The LUMO, conversely, would likely be distributed over the aromatic ring, with contributions from the electron-withdrawing halogen atoms. The halogen substituents are known to decrease the HOMO-LUMO energy gap, thereby increasing the reactivity of the aniline derivative.

An illustrative table of FMO energies is presented below:

ParameterIllustrative Calculated Value (eV)
HOMO Energy -5.85
LUMO Energy -1.25
HOMO-LUMO Gap (ΔE) 4.60

Note: These energy values are typical for halogenated anilines and serve as an example. Specific calculations are needed for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. wikipedia.orgwisc.edu This method is particularly useful for understanding charge distribution and delocalization effects, such as hyperconjugation. researchgate.net

In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair into the antibonding orbitals of the aromatic ring (a π-type interaction). It can also reveal hyperconjugative interactions involving the C-H and C-C bonds of the ethyl group. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of their significance. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

An example of NBO analysis results is shown in the following table:

Donor NBO (i)Acceptor NBO (j)Illustrative E(2) (kcal/mol)
LP(1) Nπ(C-C) (aromatic ring)45.0
σ(C-H) (ethyl group)σ(C-N)3.5
σ(C-C) (aromatic ring)σ(C-Br)2.1
σ(C-C) (aromatic ring)σ(C-Cl)2.5

Note: These values are illustrative examples based on general principles of NBO analysis for similar molecules.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. arxiv.orgresearchgate.net The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. aps.org While computationally more demanding than DFT for similar accuracy and often less accurate in predicting certain properties due to its neglect of electron correlation, HF calculations are still valuable for providing a baseline understanding of molecular orbitals and electronic structure. researchgate.net

For this compound, an HF calculation, often with a basis set like 6-31G(d), would yield optimized geometry and molecular orbitals. Comparing HF results with those from DFT can provide insights into the importance of electron correlation effects for this molecule. Generally, bond lengths calculated by HF are slightly shorter than experimental values, while DFT methods often provide better agreement.

Reactivity Descriptors and Mechanistic Insights

Computational chemistry provides a suite of reactivity descriptors that can predict how a molecule will behave in a chemical reaction. benthamdirect.comresearchgate.net These descriptors are often derived from the energies of the frontier molecular orbitals. For this compound, these can include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the ability to accept electrons, calculated as ω = χ² / (2η).

These descriptors help in understanding the global reactivity of the molecule. longdom.org For instance, a higher electrophilicity index suggests a greater propensity to act as an electrophile.

Furthermore, local reactivity descriptors, such as the Fukui function, can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. For this compound, these calculations would likely indicate that the nitrogen atom and certain positions on the aromatic ring are susceptible to electrophilic attack, while the carbon atoms bonded to the halogens might be sites for nucleophilic attack. These theoretical insights are invaluable for predicting reaction mechanisms and designing synthetic pathways. benthamdirect.com

Prediction of Reaction Pathways and Transition States

Computational modeling is instrumental in predicting the likely reaction pathways for a given molecule, such as this compound. By mapping the potential energy surface, it is possible to identify stable intermediates and the transition states that connect them. For substituted anilines, several types of reactions are of interest, including electrophilic aromatic substitution, N-alkylation, and oxidation.

Theoretical studies on the amination of aryl halides have shown that the activation energies for C-N cross-coupling reactions are significantly influenced by the nature and position of substituents on the aromatic ring. nih.gov For this compound, the presence of two halogen substituents, which are electron-withdrawing, would affect the electron density of the benzene (B151609) ring and the nucleophilicity of the amino group. Computational analysis can predict the activation barriers for these reactions, indicating the most probable reaction mechanisms. For instance, in noncatalyzed aminations, electron-withdrawing groups can lower the activation energy, and computational models can quantify this effect. nih.gov

Furthermore, investigations into the metabolism of substituted anilines have utilized computational chemistry to predict pathways such as N-acetylation and the formation of oxanilic acids. researchgate.net These studies reveal that the partial atomic charge on the amine nitrogen is a key predictor for N-acetylation. researchgate.net For this compound, similar computational approaches could be used to predict its metabolic fate, identifying potential metabolites and the transition states involved in their formation. A recent study in 2023 detailed a Brønsted acid-catalyzed meta-amination of anisidines, with computational analysis providing insight into the reaction mechanism and the origin of the observed regioselectivity. nih.gov This highlights the power of theoretical calculations in elucidating complex reaction mechanisms.

Analysis of Electronic Effects of Substituents

The electronic properties of this compound are governed by the interplay of the electronic effects of its substituents: the bromo, chloro, and N-ethyl groups. The bromo and chloro substituents are halogens, which are highly electronegative and thus exert a deactivating, electron-withdrawing inductive effect (-I) on the benzene ring. libretexts.org However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the positions of these halogens will significantly influence the charge distribution across the aromatic ring.

Studies have shown that for substituted anilines, the presence of electron-withdrawing substituents generally leads to higher toxicity, a factor that correlates with the Hammett sigma constant and descriptors of hydrogen bonding capacity. nih.gov The calculated partial charge on the amine nitrogen and the nucleophilic susceptibility of the aromatic carbons are crucial parameters in predicting the molecule's reactivity and metabolic pathways. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Anilines

PropertyEffect of Electron-Donating Groups (e.g., -CH2CH3)Effect of Electron-Withdrawing Groups (e.g., -Br, -Cl)
C-N Bond Length Increase afit.eduDecrease afit.edu
Amino Group Out-of-Plane Angle Increase afit.eduDecrease afit.edu
Electron Density on Nitrogen IncreaseDecrease
Ring Activation ActivatingDeactivating libretexts.org
Directing Effect Ortho, ParaOrtho, Para libretexts.org

Non-Linear Optical (NLO) Properties and Molecular Polarizability Calculations

Substituted anilines are a class of molecules that have attracted interest for their potential applications in non-linear optics (NLO). NLO materials can alter the properties of light and are crucial for technologies like optical computing and sensors. mdpi.com The NLO response of a molecule is related to its hyperpolarizability. Computational studies on substituted anilines have shown that the strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the first-order hyperpolarizability (β). mq.edu.au

For this compound, the amino group acts as an electron donor, while the bromo and chloro substituents are electron acceptors. This "push-pull" electronic structure is a common feature in molecules with high NLO activity. acs.org Theoretical calculations using methods like Density Functional Theory (DFT) can predict the hyperpolarizability of this compound. Studies on similar molecules, such as anilines with different donor and acceptor groups, have demonstrated that modifications to these groups can tune the NLO properties. mq.edu.au For instance, increasing the donor strength (e.g., from -NH2 to -N(CH3)2) has been shown to increase the first-order hyperpolarizability. mq.edu.au

Table 2: Calculated NLO Properties for Representative Substituted Anilines

CompoundFirst Hyperpolarizability (βo) (a.u.)
Aniline Derivative 3g833.15 mdpi.com
Aniline Derivative 3e252.00 mdpi.com
4-nitroaniline (p-NA)Reference Standard researchgate.net

Note: The values presented are for illustrative purposes from studies on different aniline derivatives and are not specific to this compound.

Spectroscopic Property Prediction through Theoretical Modeling

Theoretical modeling is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (FT-IR and FT-Raman) and electronic (UV-Vis) spectra. For this compound, computational methods can provide a detailed assignment of its spectral features.

Vibrational Spectra: DFT calculations are widely used to compute the harmonic vibrational frequencies of molecules. These calculated frequencies, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman data. researchgate.netglobalresearchonline.netresearchgate.netsphinxsai.com Studies on halogenated anilines, such as 4-chloro-2-bromoaniline and 2-bromo-6-chloro-4-fluoroaniline, have demonstrated the successful application of DFT (specifically the B3LYP functional with a 6-311++G(d,p) basis set) in assigning the fundamental vibrational modes. researchgate.netglobalresearchonline.netresearchgate.net For this compound, similar calculations would allow for the prediction of characteristic vibrational bands, such as the N-H stretching and bending modes, C-N stretching, and the various aromatic C-H and C-C vibrations, as well as the C-Br and C-Cl stretching modes.

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of organic molecules. medium.comnih.govyoutube.com This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions. For substituted anilines, the positions of the absorption bands are sensitive to the nature and position of the substituents. researchgate.net Theoretical modeling of this compound would allow for the prediction of its UV-Vis spectrum and help in understanding how the bromo, chloro, and ethyl substituents influence its electronic transitions.

Table 3: Illustrative Calculated Vibrational Frequencies for a Related Compound (4-chloro-2-bromoaniline)

Vibrational ModeCalculated Frequency (B3LYP/6-311++G(d,p), scaled) (cm⁻¹)Experimental Frequency (FT-IR) (cm⁻¹)
N-H asymmetric stretch34853488
N-H symmetric stretch33953401
C-H stretch30603065
C-C stretch15901593
N-H scissoring16201623
C-Cl stretch815818
C-Br stretch670672

Source: Adapted from experimental and theoretical data on 4-chloro-2-bromoaniline. globalresearchonline.net These values are for a structurally similar compound and serve as an example of the accuracy of such calculations.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Chloro N Ethylaniline and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable insights into the molecular structure and bonding of 5-bromo-2-chloro-N-ethylaniline. By analyzing the absorption and scattering of infrared radiation, the characteristic vibrational modes of the molecule can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to specific vibrational motions of the atoms. The N-H stretching vibration is a key indicator of the amino group. Aromatic C-H stretching vibrations typically appear around 3000 cm⁻¹. Furthermore, C-H in-plane and out-of-plane bending vibrations are observed in the regions of 1000–1300 cm⁻¹ and 600–900 cm⁻¹, respectively. The presence of halogen substituents, bromine and chlorine, also influences the vibrational spectrum, with C-Br stretching vibrations generally occurring in the range of 650-395 cm⁻¹. researchgate.netsphinxsai.com

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, FT-Raman spectroscopy offers additional information about the vibrational modes of this compound. The FT-Raman spectrum is particularly useful for observing non-polar bonds and symmetric vibrations that may be weak or absent in the FT-IR spectrum. The combination of both FT-IR and FT-Raman techniques allows for a more complete assignment of the vibrational frequencies of the molecule. sphinxsai.com

Correlation with Theoretical Vibrational Frequencies

To support the experimental findings, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. bohrium.comnih.gov These calculations can predict the vibrational frequencies of the molecule, which can then be compared with the experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net A good correlation between the calculated and experimental frequencies validates the vibrational assignments and provides a deeper understanding of the molecular structure and dynamics. nih.govresearchgate.net Studies on similar halogenated anilines have shown that computational methods can effectively reproduce experimental vibrational spectra. bohrium.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

Proton (1H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethyl group (CH₂ and CH₃), and the proton on the nitrogen atom (NH). The chemical shifts of the aromatic protons are influenced by the positions of the bromine and chlorine substituents on the benzene (B151609) ring. The ethyl group would exhibit a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. For instance, in a related compound, 4-bromoaniline, the aromatic protons appear as doublets around 6.54 ppm and 7.21 ppm. chemicalbook.com

Carbon (13C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environments. For this compound, separate signals are expected for each of the six carbon atoms in the benzene ring and the two carbon atoms of the ethyl group. The chemical shifts of the aromatic carbons are significantly affected by the electronegative halogen atoms and the ethylamino group. The carbon atom attached to the highly electronegative chlorine atom is expected to have a greater chemical shift compared to the carbon attached to bromine. docbrown.info Quaternary carbons, those without any attached hydrogens, tend to show weaker signals in a ¹³C NMR spectrum. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₉BrClN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Theoretical vs. Expected Experimental Mass Data:

ParameterValue
Molecular Formula C₈H₉BrClN
Molecular Weight 234.52 g/mol cymitquimica.com
Calculated Exact Mass [A precise value would be calculated based on the most abundant isotopes of C, H, Br, Cl, and N]
Expected HRMS Result A measured mass that closely matches the calculated exact mass, confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions is characteristic of the molecule's structure. For this compound, the fragmentation would likely involve the loss of the ethyl group, as well as cleavage of the halogen atoms. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in identifying fragments containing these atoms.

Predicted Fragmentation Pathways for this compound:

Fragment IonProposed Structure/LossExpected m/z
[M-CH₃]⁺Loss of a methyl radical[Value corresponding to the loss of 15 Da]
[M-C₂H₅]⁺Loss of an ethyl radical[Value corresponding to the loss of 29 Da]
[M-Cl]⁺Loss of a chlorine radical[Value corresponding to the loss of 35/37 Da]
[M-Br]⁺Loss of a bromine radical[Value corresponding to the loss of 79/81 Da]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals.

Electronic Transitions and Absorption Maxima

Substituted anilines typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe π → π* transitions associated with the aromatic ring and n → π* transitions involving the non-bonding electrons of the nitrogen atom. The positions and intensities of the absorption maxima (λmax) would be influenced by the substituents on the aniline (B41778) ring.

Expected UV-Vis Absorption Data for this compound:

Type of TransitionExpected Wavelength Range (nm)Chromophore
π → π~200-300Substituted benzene ring
n → π>300Aniline nitrogen lone pair

X-ray Diffraction (XRD) Analysis for Solid-State Structure

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal XRD analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While no specific crystal structure data for this compound is available, analysis of related compounds like (E)-4-Bromo-N-(2-chlorobenzylidene)aniline reveals key structural features that could be anticipated. nih.gov

Hypothetical Crystal Data Table for this compound:

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) C-C, C-N, C-Cl, C-Br, N-H, C-H
**Bond Angles (°) **Angles between bonded atoms
Intermolecular Interactions Presence of hydrogen bonding (e.g., N-H···N) or other non-covalent interactions.

Environmental and Biotransformation Aspects of Halogenated Anilines

Microbial Degradation Pathways of Related N-Ethylanilines

The microbial breakdown of N-alkylanilines, including N-ethylanilines, is a critical process in their environmental remediation. Bacteria, in particular, have demonstrated the ability to utilize these compounds as sources of carbon and nitrogen. nih.govnih.gov The degradation is typically initiated by enzymatic action that modifies the N-alkyl group or the aromatic ring.

Monooxygenase and dioxygenase enzyme systems are fundamental to the initial stages of microbial degradation of halogenated aromatic compounds. nih.govresearchgate.net These enzymes catalyze the incorporation of oxygen atoms into the aromatic ring, a crucial step that increases the compound's reactivity and facilitates subsequent breakdown. nih.govresearchgate.net

For halogenated anilines, monooxygenases can initiate degradation through two primary routes:

Hydroxylation of the Aromatic Ring: This process involves the addition of a hydroxyl (-OH) group to the benzene (B151609) ring, often leading to the displacement of a halogen atom (oxidative dehalogenation). nih.gov This step reduces the toxicity of the compound and prepares it for ring cleavage. nih.gov

N-dealkylation: In the case of N-alkylanilines, monooxygenases can catalyze the removal of the ethyl group from the nitrogen atom. This process would convert an N-ethylaniline into its corresponding aniline (B41778).

The degradation of chloroanilines, for instance, can be initiated by dioxygenase enzymes, which add two hydroxyl groups to the aromatic ring, forming a substituted catechol. nih.gov This catechol is then susceptible to ring cleavage by other enzymes like catechol 2,3-dioxygenase. nih.govzju.edu.cn The activities of these enzymes are often inducible, meaning they are produced by the microorganisms in response to the presence of the specific pollutant. zju.edu.cnnih.gov

The identification of intermediate compounds formed during microbial degradation is key to understanding the complete breakdown pathway. For N-ethylanilines and related halogenated anilines, the degradation pathway is expected to proceed through several key intermediates.

Based on the degradation pathways of similar compounds like aniline and chloroaniline, a proposed pathway for a halogenated N-ethylaniline would likely involve initial N-de-ethylation to form the corresponding halogenated aniline. nih.govnih.gov This is then followed by dioxygenase-catalyzed hydroxylation to form a halogenated catechol. Subsequent meta-cleavage of the catechol ring would lead to the formation of various aliphatic acids that can be funneled into central metabolic pathways. nih.govzju.edu.cn

Table 1: Potential Microbial Degradation Intermediates of a Halogenated N-Ethylaniline

Precursor CompoundPotential IntermediateEnzymatic Process
Halogenated N-EthylanilineHalogenated AnilineN-dealkylation (Monooxygenase)
Halogenated AnilineHalogenated CatecholDioxygenation (Aniline Dioxygenase)
Halogenated CatecholRing-cleavage products (e.g., muconic semialdehyde derivatives)Extradiol cleavage (Catechol 2,3-dioxygenase)

The degradation of N,N-diethylaniline has been observed to be effective under aerobic conditions, while it shows significant recalcitrance in anaerobic environments, highlighting the importance of oxygen-dependent enzymes in its breakdown. nih.gov

Abiotic Degradation Mechanisms

In addition to microbial action, halogenated anilines can be degraded by non-biological processes in the environment. These abiotic mechanisms are primarily driven by photochemical reactions and, to a lesser extent, hydrolysis.

Halogenated organic compounds that volatilize into the atmosphere can undergo photochemical degradation. researchgate.net This process is initiated by the absorption of ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds. The photodegradation of aniline in the presence of algae has been shown to be accelerated by the generation of reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen. nih.gov

For halogenated anilines, photodegradation in the atmosphere is likely to proceed via reaction with photochemically generated hydroxyl radicals (•OH). mdpi.com These highly reactive species can attack the aromatic ring, leading to hydroxylation and potential dehalogenation, ultimately breaking down the compound into smaller, less harmful substances like carbon dioxide, water, and mineral acids. mdpi.com The rate of degradation can be influenced by factors such as the intensity of solar radiation and the presence of other atmospheric constituents. researchgate.net

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated anilines, the carbon-halogen (C-X) and the carbon-nitrogen (C-N) bonds attached to the aromatic ring are generally resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). ncert.nic.in

The stability of the C-X bond is due to the increased bond strength imparted by the electron-rich aromatic ring. Similarly, the C-N bond in anilines has partial double-bond character due to resonance, making it less susceptible to cleavage by water. ncert.nic.in Therefore, hydrolysis is generally not considered a significant degradation pathway for these compounds in the environment compared to microbial and photochemical processes.

General Methodologies for Environmental Fate and Transport Studies

To predict how a chemical like a halogenated aniline will behave in the environment, a variety of standardized methodologies and models are employed. These studies are essential for assessing exposure and potential risk. epa.govitrcweb.org

Key physical and chemical properties are first determined, as they govern the compound's distribution among air, water, and soil. epa.gov These properties include:

Water Solubility: Affects the concentration of the chemical that can be dissolved in water and its mobility in aquatic systems. ncert.nic.in

Vapor Pressure & Henry's Law Constant: Determine the likelihood of a chemical to volatilize from soil or water into the atmosphere. epa.gov

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of a chemical to partition into organic matter (like soil or fatty tissues) versus water. A high Kow suggests a potential for bioaccumulation and sorption to soil. epa.govitrcweb.org

Dissociation Constant (pKa): For anilines, the pKa indicates the pH at which the compound will be 50% ionized. This affects its solubility and sorption characteristics. epa.gov

These properties are then used in various studies and models to understand the compound's environmental behavior.

Table 2: Methodologies for Environmental Fate and Transport Analysis

Study TypePurposeKey Parameters Measured/Modeled
Abiotic Degradation To determine degradation rates from non-biological processes.Photolysis rate constants, hydrolysis half-life. epa.gov
Biotic Degradation To assess breakdown by microorganisms in soil and water.Aerobic and anaerobic degradation half-lives (DT50). ifremer.fr
Sorption/Desorption To measure the partitioning between soil/sediment and water.Soil organic carbon-water (B12546825) partitioning coefficient (Koc). itrcweb.org
Field Dissipation To study the decline of the chemical under real-world conditions.Field dissipation half-life, identification of major degradates. epa.gov
Transport Modeling To predict movement and concentrations in different environmental compartments.Advection, dispersion, leaching potential. itrcweb.orgresearchgate.net

These studies collectively provide a comprehensive picture of a chemical's persistence, mobility, and transformation in the environment, allowing for informed risk assessments. itrcweb.orgresearchgate.net

Coordination Chemistry of N Ethylaniline Derivatives

Ligand Design Principles for Halogenated Anilines

The design of ligands is a cornerstone of coordination chemistry, aiming to control the properties and reactivity of metal centers. rsc.orgresearchgate.net For halogenated anilines like 5-bromo-2-chloro-N-ethylaniline, several principles guide their application as ligands. The nature, number, and position of halogen substituents profoundly impact the ligand's electronic and steric profile.

Steric Influence: The presence of a chlorine atom at the ortho position relative to the N-ethylamino group imposes significant steric hindrance around the coordination site. This steric bulk can influence the coordination number of the metal center, favor specific geometries, and affect the stability of the resulting complex.

Halogen Bonding: Beyond their inductive effects, halogen atoms can participate in halogen bonding—a non-covalent interaction where the halogen acts as an electrophilic species (forming a "σ-hole") and interacts with a Lewis base. nih.govacs.org In the solid state, this can lead to the formation of supramolecular architectures, influencing crystal packing and material properties. The strength of this interaction varies, with bromine generally forming stronger halogen bonds than chlorine. acs.org

Table 1: Effects of Halogen Substituents on Aniline (B41778) Ligand Properties

**8.2. Metal Complexation Studies

Metal complexes of aniline derivatives are typically synthesized through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. rsc.org For N-ethylaniline derivatives, the general procedure involves mixing the ligand with a metal halide (e.g., MCl₂, M = Co, Ni, Cu), nitrate, or sulfate in a solvent such as ethanol or methanol, often followed by heating under reflux to ensure complete reaction. jddtonline.infomdpi.com The resulting complexes may precipitate from the solution upon cooling or after removal of the solvent.

For instance, palladium(II) complexes bearing aniline ligands have been prepared by reacting a palladium precursor with the corresponding aniline. nih.gov Similarly, Schiff base ligands derived from anilines readily form complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II), upon refluxing in an alcoholic solution. mdpi.com The synthesis of iron complexes with halogenated N-aryl ligands has also been successfully demonstrated. nih.gov

Based on these established methods, a hypothetical synthesis of a complex using this compound could involve the reaction of two equivalents of the ligand with a palladium(II) salt like bis(acetonitrile)palladium(II) chloride in a chlorinated solvent to yield a complex of the type [PdCl₂(this compound)₂].

Table 2: Examples of Synthesis Conditions for Metal-Aniline Derivative Complexes

Catalytic Applications of Metal-Aniline Complexes

Metal complexes containing aniline derivatives as ligands have emerged as effective catalysts in a variety of organic transformations. The aniline ligand can play a crucial role, either as a primary coordinating ligand or as a weakly coordinating, stabilizing ligand that can be easily displaced to open a coordination site for catalysis.

A prominent application is in palladium-catalyzed cross-coupling reactions. Air- and moisture-stable [(NHC)PdCl₂(aniline)] complexes have been developed as highly active precatalysts for Suzuki–Miyaura and Buchwald–Hartwig amination reactions. organic-chemistry.orgnih.govacs.orgIn these systems, the aniline is a stabilizing ligand. Notably, research indicates that electron-withdrawing substituents on the aniline ligand can enhance catalytic activity, a finding that is directly relevant to the potential application of complexes derived from this compound. organic-chemistry.org Other catalytic applications include:

N-Alkylation and Heterocycle Formation: Group 8 metal complexes have been shown to catalyze the reaction of aniline with olefins. acs.org* N-Formylation: Titanocene dichloride catalyzes the selective N-formylation of anilines, including halogenated derivatives, using CO₂ as a C1 source. acs.org* Imine Formation: Various metal complexes can catalyze the formation of anils (a type of imine) from anilines and ketones. researchgate.net The versatility of metal-aniline complexes in catalysis underscores the importance of ligand design in tuning the reactivity and efficiency of these systems.

Table 4: Catalytic Applications of Metal Complexes with Aniline-Type Ligands

Q & A

Q. What statistical frameworks are appropriate for reconciling variability in pharmacological data (e.g., IC₅₀ values) across independent studies?

  • Methodological Answer :
  • Bayesian Hierarchical Modeling : Pool data while accounting for study-specific biases. Use Markov Chain Monte Carlo (MCMC) simulations to estimate "true" effect sizes .
  • Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for covariates (e.g., cell passage number) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.